molecular formula C14H24O2Si B8151111 1-[4-[(tert-Butyldimethylsilyl)oxy]phenyl]ethan-1-ol

1-[4-[(tert-Butyldimethylsilyl)oxy]phenyl]ethan-1-ol

Cat. No.: B8151111
M. Wt: 252.42 g/mol
InChI Key: DEZIIIMWDRSFEC-UHFFFAOYSA-N
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Description

1-[4-[(tert-Butyldimethylsilyl)oxy]phenyl]ethan-1-ol is an organic compound with the molecular formula C12H20O2Si. It is a derivative of phenol, where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This compound is often used in organic synthesis as a protecting group for alcohols, due to its stability under various reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[4-[(tert-Butyldimethylsilyl)oxy]phenyl]ethan-1-ol can be synthesized through the silylation of 4-hydroxyphenyl ethanol using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or pyridine. The reaction typically proceeds at room temperature and yields the desired product after purification .

Industrial Production Methods: The process may include steps for purification and quality control to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-[4-[(tert-Butyldimethylsilyl)oxy]phenyl]ethan-1-ol primarily undergoes reactions typical of silyl-protected alcohols. These include:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The primary mechanism of action for 1-[4-[(tert-Butyldimethylsilyl)oxy]phenyl]ethan-1-ol involves the protection of hydroxyl groups through the formation of a stable silyl ether. This protection prevents the hydroxyl group from participating in reactions, allowing for selective transformations at other sites in the molecule. The TBDMS group can be selectively removed under mild conditions using fluoride ions, thereby regenerating the free hydroxyl group .

Comparison with Similar Compounds

Uniqueness: 1-[4-[(tert-Butyldimethylsilyl)oxy]phenyl]ethan-1-ol is unique due to its balance of stability and reactivity. The TBDMS group provides sufficient protection under a variety of conditions while being easily removable when needed. This makes it a versatile protecting group in organic synthesis .

Properties

IUPAC Name

1-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O2Si/c1-11(15)12-7-9-13(10-8-12)16-17(5,6)14(2,3)4/h7-11,15H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZIIIMWDRSFEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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